molecular formula C11H16O5 B11876399 Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate

Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate

Cat. No.: B11876399
M. Wt: 228.24 g/mol
InChI Key: DWQCXZAGOJRBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate is a chemical compound with the molecular formula C11H16O5. It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate typically involves the reaction of ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
  • 1,4-Dioxaspiro[4.5]dec-7-ene
  • Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Uniqueness

Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate is unique due to its specific spirocyclic structure and the presence of both hydroxyl and carboxylate functional groups. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate

InChI

InChI=1S/C11H16O5/c1-2-14-10(13)8-7-11(4-3-9(8)12)15-5-6-16-11/h12H,2-7H2,1H3

InChI Key

DWQCXZAGOJRBAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCC2(C1)OCCO2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.